5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

説明

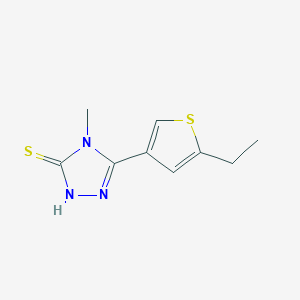

The compound 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a 5-ethylthiophene moiety. The thiol (-SH) group at the 3-position enhances reactivity, enabling diverse derivatization (e.g., alkylation, Schiff base formation) for applications in medicinal chemistry and materials science.

特性

IUPAC Name |

3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRWERUYDGXLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404720 | |

| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588674-76-4 | |

| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring followed by the formation of the triazole ring. One common method includes the Friedel-Crafts acylation of thiophene derivatives, followed by cyclization reactions to form the triazole ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process .

化学反応の分析

Types of Reactions

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature.

Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid) for electrophilic substitution, nucleophiles (e.g., amines) for nucleophilic substitution, and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted thiophene derivatives, while nucleophilic substitution can lead to the formation of different triazole derivatives .

科学的研究の応用

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

類似化合物との比較

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at the 4- and 5-positions. Below is a comparative table of key analogs:

| Compound Name | 4-Substituent | 5-Substituent | Key Features | Reference |

|---|---|---|---|---|

| Target Compound | Methyl | 5-Ethylthien-3-yl | Combines lipophilic ethylthiophene with a reactive thiol; potential for antifungal/antioxidant applications. | [18] |

| 5-(Adamantan-1-yl)-4-methyl analog | Methyl | Adamantan-1-yl | Adamantane enhances lipophilicity and stability; used in antimicrobial studies. | [2] |

| 5-(4-Nitrophenyl) Schiff base derivative | Amino/Schiff base | 4-Nitrophenyl | Nitro group increases electron-withdrawing effects; used in coordination chemistry. | [3] |

| 4-((5-Decylthio)-4-methyl analog | Methyl | Decylthio | Long alkyl chain improves hydrophobicity; shows antifungal activity. | [4] |

| 5-(5-Methylpyrazol-3-yl)-4-phenyl analog | Phenyl | 5-Methylpyrazol-3-yl | Pyrazole introduces hydrogen-bonding sites; moderate antiradical activity. | [5][17] |

| 5-(Quinoxalin-3-yl) derivative | Variable | Quinoxalin-3-yl | Bicyclic quinoxaline enhances π-π stacking; potential enzyme inhibition. | [9] |

Physicochemical Properties

- Lipophilicity : The ethylthiophene group in the target compound likely increases logP compared to polar analogs (e.g., nitro or hydroxy-substituted derivatives) but remains less hydrophobic than decylthio or adamantane analogs.

- Solubility : Thiophene’s moderate polarity may improve aqueous solubility relative to adamantane or decyl chains.

- Stability : The thiol group’s susceptibility to oxidation necessitates careful handling, as seen in [12] (H₂O₂ oxidation to sulfones).

Key Differentiators of the Target Compound

- Unique Substituent Synergy : The ethylthiophene combines aromaticity (for target binding) with moderate lipophilicity, balancing solubility and membrane permeability.

- Versatile Reactivity : The thiol group allows for further functionalization (e.g., forming disulfides or metal complexes), a feature exploited in [3][10].

- Potential Applications: Anticipated roles in antifungal agents (analogous to [4]) and materials science (e.g., coordination polymers via thiolate bonding).

生物活性

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 229.36 g/mol. The compound features a triazole ring substituted with a thienyl group and a thiol functional group, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that these compounds can inhibit the proliferation of human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(5-Ethylthien-3-yl)-4-methyl... | IGR39 | 12.5 | Apoptosis induction |

| 5-(5-Ethylthien-3-yl)-4-methyl... | MDA-MB-231 | 15.0 | Cell cycle arrest |

| N′-(2-Oxoindolin-3-ylidene)... | Panc-1 | 10.0 | Inhibition of migration |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that triazole derivatives can act as effective inhibitors of bacterial growth by disrupting cell wall synthesis and function. In particular, derivatives similar to 5-(5-ethylthien-3-yl)-4-methyl... have shown effectiveness against resistant strains of bacteria .

The mechanisms through which 5-(5-ethylthien-3-yl)-4-methyl... exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

- Cell Cycle Modulation : Arresting the cell cycle at various phases to prevent proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives:

- Case Study on Cancer Cell Lines : A study involving a series of synthesized triazole derivatives demonstrated that modifications at the C5 position significantly enhanced anticancer activity, with select compounds achieving IC50 values below 15 µM against melanoma cells .

- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to controls, suggesting potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。